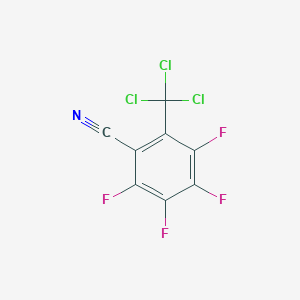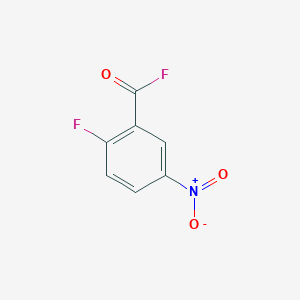
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine (CFTP) is an important organic molecule used in a variety of scientific research applications. It is a halogenated pyrimidine derivative, which is a nitrogen-containing heterocyclic aromatic compound, with a unique combination of functional groups. CFTP has been extensively studied due to its potential applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. In biochemistry, this compound has been used to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. In pharmacology, this compound has been used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to modulate their activity. This compound is thought to interact with enzymes and receptors by forming hydrogen bonds and electrostatic interactions. It is also believed to interact with receptor sites to modulate the activity of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of cancer cells. It has also been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of vascular diseases. In humans, this compound has been shown to reduce the risk of cardiovascular disease and stroke.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in lab experiments has several advantages and limitations. One advantage of using this compound in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive compared to other organic molecules. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in scientific research. One potential direction is to use this compound as a starting material for the synthesis of new biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Another potential direction is to use this compound to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. Additionally, this compound could be used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Finally, this compound could be used to develop new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific tissues and organs.
Synthesis Methods
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine can be synthesized through a two-step process involving the reaction of 4-chloro-6-fluoropyrimidine with trichloromethyl chloroformate. In the first step, the pyrimidine is reacted with trichloromethyl chloroformate to form a trichloromethyl pyrimidine derivative. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. In the second step, the trichloromethyl pyrimidine derivative is reacted with an alkylating agent, such as an alkyl halide or an alkyl sulfonate, to form this compound. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
4-chloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKPVBVOATCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














